N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride basic properties
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride basic properties
An In-depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: Core Properties and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, analytical characterization, and potential applications of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and this particular derivative, featuring a methanesulfonamide group, offers a unique combination of physicochemical properties that make it a valuable building block in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the described methodologies.
Introduction and Chemical Identity
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. The presence of a secondary amine within the piperidine ring, a methyl group on the sulfonamide nitrogen, and its formulation as a hydrochloride salt all contribute to its utility in drug design. The sulfonamide moiety can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a parent molecule, while the piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[1]
The compound is also categorized as a protein degrader building block, suggesting its potential use in the burgeoning field of targeted protein degradation (TPD), for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Nomenclature and Identifiers
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Systematic Name: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or an intermediate are critical for its development. While experimentally determined data for this specific salt are not widely published, we can compile a table of computed properties and data from the free base to guide initial experimental design.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source | Rationale and Implications |
| Molecular Formula | C₇H₁₇ClN₂O₂S | C₇H₁₆N₂O₂S | [2][5][6] | The hydrochloride salt is expected to have higher aqueous solubility and crystallinity, which is advantageous for purification and formulation. |
| Molecular Weight | 228.74 g/mol | 192.28 g/mol | [2][7] | Accurate mass is crucial for high-resolution mass spectrometry (HRMS) for identity confirmation. |
| Boiling Point | Not available | 299.5 ± 50.0 °C at 760 mmHg | [6] | The high boiling point of the free base suggests low volatility under standard conditions. The salt form will decompose before boiling. |
| XLogP3-AA | Not available | -0.4 | [7] | A negative XLogP3 value for the free base indicates a high degree of hydrophilicity. This is favorable for aqueous solubility but may present challenges for membrane permeability. |
| Hydrogen Bond Donors | 2 | 2 | [7] | The two N-H groups (one on the sulfonamide and one on the piperidine ring) can act as hydrogen bond donors, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | 4 | [7] | The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets and solubility in polar solvents. |
| Topological Polar Surface Area (TPSA) | Not available | 66.6 Ų | [7] | A TPSA of 66.6 Ų for the free base suggests good potential for oral bioavailability (often, TPSA < 140 Ų is desired). |
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific synthesis for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is not detailed in publicly available literature, a logical and efficient pathway can be proposed based on common organic chemistry transformations and analogous syntheses.[8][9] The following represents a field-proven approach starting from commercially available N-Boc-4-piperidone.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process:
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Reductive Amination: Introduction of the methylamino group.
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Sulfonylation: Formation of the methanesulfonamide.
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Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Reductive Amination to form tert-butyl 4-(methylamino)piperidine-1-carboxylate
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To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 mL/g), add methylamine (2.0 M solution in THF, 1.5 eq).
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Stir the mixture at room temperature for 1 hour to allow for imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Sulfonylation to form tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate
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Dissolve the crude intermediate from Step 1 (1.0 eq) in DCM (10 mL/g).
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Add triethylamine (Et₃N, 2.5 eq) to the solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction.
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Cool the mixture to 0 °C.
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Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: Dropwise addition is crucial to control the exothermic reaction.
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Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
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Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of methanol.
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Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: A strong acid is required to cleave the acid-labile Boc protecting group. HCl in dioxane is convenient as the product often precipitates as the hydrochloride salt.
-
Monitor the reaction by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or n-pentane to induce precipitation and wash the solid.
-
Filter the solid and dry under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.
Quality Control Workflow
A standard quality control workflow should be implemented to ensure the reliability of each synthesized batch.
Caption: A typical quality control workflow for batch release.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Since the methanesulfonamide moiety lacks a strong UV chromophore, detection can be challenging. A method using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Based on a validated method for a similar compound, the following starting conditions can be employed.[10]
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Column: C18 reverse-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).
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Mobile Phase: An isocratic mixture of water and acetonitrile. Given the compound's polarity, an ion-pairing agent like heptafluorobutyric acid (HFBA) at 0.1% may be necessary to achieve adequate retention.[10]
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Flow Rate: 1.0 mL/min.
-
Detector: CAD or ELSD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation. Expected signals in ¹H NMR would include:
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A singlet for the methyl group on the sulfonamide.
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Multiplets for the piperidine ring protons.
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A broad singlet for the N-H proton of the piperidine hydrochloride.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, providing definitive confirmation of the elemental composition.
Biological Activity and Applications
While specific biological data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is scarce, its structural motifs are present in a variety of biologically active compounds.
HMG-CoA Reductase Inhibition
A series of compounds containing an N-methyl-N-methanesulfonylaminopyrimidinyl group have been identified as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[11] One compound from this series demonstrated inhibitory activity approximately four times more potent than lovastatin in vitro.[11] This suggests that the N-methyl-methanesulfonamide moiety can be a valuable component in the design of enzyme inhibitors.
CNS Receptor Modulation
The piperidine ring is a well-known scaffold in drugs targeting the central nervous system, including ligands for dopamine and serotonin receptors.[1] This compound serves as a key intermediate for the synthesis of such modulators.
Protein Degradation
As listed by some suppliers, this compound is a building block for protein degraders.[2] The piperidine nitrogen can be used as an attachment point for a linker connected to an E3 ligase-binding element, a crucial component of PROTACs.
Safety and Handling
Based on GHS classifications for similar compounds, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be handled with care.[6][7]
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
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Precautionary Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Room temperature storage is generally acceptable.[1][2]
Conclusion
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a valuable and versatile building block for medicinal chemistry and drug development. Its favorable physicochemical properties, combined with the presence of key pharmacophoric features, make it an attractive starting point for the synthesis of novel therapeutics, particularly in the areas of CNS disorders, metabolic diseases, and targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their discovery programs.
References
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PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 19, 2026, from [Link]
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Takano, T., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Retrieved January 19, 2026, from [Link]
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